
Ethyl methyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl phenyl phosphate is an organophosphorus compound that contains ethyl, methyl, and phenyl groups attached to a phosphate moiety
Preparation Methods
Ethyl methyl phenyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ethyl, methyl, and phenyl alcohols in the presence of a dehydrating agent. Another method involves the reaction of phosphorus oxychloride with ethyl, methyl, and phenyl alcohols under controlled conditions. Industrial production methods typically involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Ethyl methyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ethyl, methyl, or phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl methyl phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl, methyl, and phenyl groups can also influence the compound’s binding affinity and specificity for different targets. The exact pathways and molecular interactions depend on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl methyl phenyl phosphate can be compared with other organophosphorus compounds such as:
Ethyl phenylphosphinate: Similar in structure but lacks the methyl group.
Methyl phenyl phosphate: Similar but lacks the ethyl group.
Ethyl methyl phosphate: Similar but lacks the phenyl group.
The uniqueness of this compound lies in its combination of ethyl, methyl, and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64415-68-5 |
|---|---|
Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
ethyl methyl phenyl phosphate |
InChI |
InChI=1S/C9H13O4P/c1-3-12-14(10,11-2)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
DQAQHHDIWTUXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



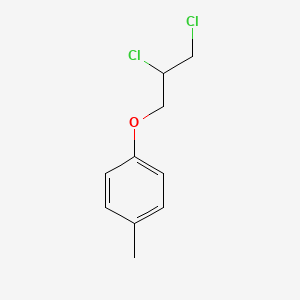
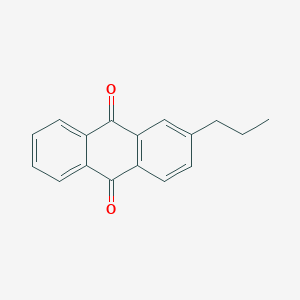
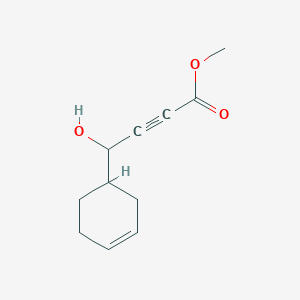
methanone](/img/structure/B14490544.png)


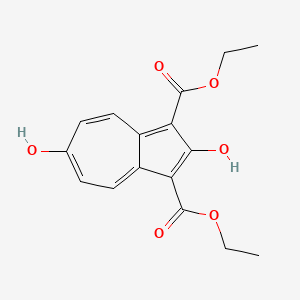
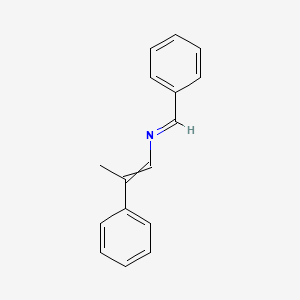
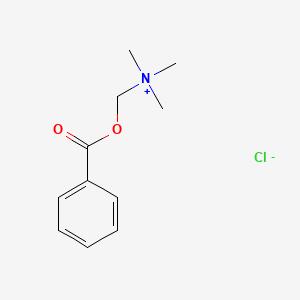
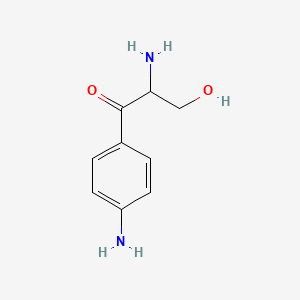
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

